1'-(Pyridine-3-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine
Description
Properties
IUPAC Name |
2-[1-(1-pyridin-3-ylsulfonylpiperidin-4-yl)piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O3S/c22-21(23,24)16-3-4-20(26-14-16)31-18-7-10-27(11-8-18)17-5-12-28(13-6-17)32(29,30)19-2-1-9-25-15-19/h1-4,9,14-15,17-18H,5-8,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFOVMMWSFRBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-(Pyridine-3-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C21H25F3N4O3S
- Molecular Weight : 470.51 g/mol
- CAS Number : 2097938-34-4
The compound exhibits several biological activities primarily attributed to its structural components, which include a bipiperidine core and pyridine derivatives. These features facilitate interactions with various biological targets:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, similar to other pyridine-based compounds. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potential efficacy in tumor suppression .
- Antimicrobial Properties : The presence of trifluoromethyl groups enhances lipophilicity, potentially increasing membrane permeability and antimicrobial activity against Gram-positive and Gram-negative bacteria .
Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Morais et al. (2023) | 5-Fluoro-2-(4-(piperazin-1-yl)phenyl)benzo[d]imidazole | Anticancer | 7.4 μM |
| Ribeiro et al. (2020) | ISO | Anticancer (T24T cells) | 60 μM |
| MDPI Review (2020) | Various Pyridines | Antimicrobial | MIC = 0.015 mg/mL against S. aureus |
Biological Assays
In vitro assays have been employed to evaluate the biological activity of related compounds:
- Cytotoxicity Assays : Compounds similar to this compound have demonstrated significant cytotoxic effects on cancer cell lines such as MCF7 and U87 glioblastoma with IC50 values ranging from 10 to 50 μM.
- Apoptosis Induction : Flow cytometry studies indicated that certain derivatives can trigger apoptosis through mitochondrial pathways and caspase activation, suggesting a mechanism for their anticancer effects .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The pyridine-3-sulfonyl group participates in nucleophilic substitution reactions, particularly under basic conditions. This reactivity is critical for modifying the compound’s pharmacological properties.
Ether Bond Reactivity
The ether linkage between the bipiperidine core and the 5-(trifluoromethyl)pyridin-2-yl group is susceptible to acid-catalyzed cleavage or nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects of the trifluoromethyl group.
Bipiperidine Core Modifications
The bipiperidine structure undergoes alkylation, acylation, or oxidation, enabling diversification of the scaffold.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| N-Alkylation | NaH, THF, alkyl bromide, 0°C→RT | Quaternization of the bipiperidine nitrogen | |
| Oxidation | KMnO₄, H₂O, 50°C | Formation of N-oxide derivatives |
Cross-Coupling Reactions
The trifluoromethylpyridine moiety supports palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 100°C | Introduction of boronic acids at the pyridine ring |
Stability Under Environmental Conditions
The compound exhibits predictable degradation pathways under stressors:
Key Findings from Research
-
Catalyst Dependency : Reactions at the sulfonamide group require precise catalysts (e.g., Pd for cross-coupling) to avoid side products .
-
Trifluoromethyl Effects : The -CF₃ group enhances the electrophilicity of the adjacent pyridine ring, facilitating NAS .
-
Stereochemical Outcomes : Alkylation of the bipiperidine nitrogen often yields mixtures of diastereomers, necessitating chiral resolution .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1'-(Pyridine-3-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine can be contextualized by comparing it to three closely related analogs:
Structural Features and Molecular Properties
*Estimated based on structural similarity to .
Functional Group Analysis
- Pyridine-3-Sulfonyl vs. This modification may enhance membrane permeability but limit CNS penetration due to higher molecular weight.
- Imidazole vs. Pyridine Sulfonyl : The imidazole derivative () offers hydrogen-bonding capability via its nitrogen atoms, which may enhance target interactions in polar binding pockets.
Pharmacokinetic and Physicochemical Predictions
- Lipophilicity: The quinoline derivative () is predicted to have higher logP due to its aromatic system, whereas the imidazole analog () may exhibit intermediate values. The target compound’s pyridine sulfonyl group balances hydrophilicity and lipophilicity.
- Metabolic Stability: The CF₃ group in all compounds resists oxidative metabolism.
- Solubility: The imidazole sulfonyl group () may improve aqueous solubility via hydrogen bonding, whereas the quinoline analog () is likely less soluble.
Pharmacological Implications
- Target Selectivity: The bipiperidine core in the target compound and its analogs allows conformational adaptability for binding diverse targets. The quinoline variant () may favor DNA-interacting targets (e.g., topoisomerases), while the pyridine sulfonyl group in the target compound could optimize kinase inhibition.
- Toxicity Profiles: The dimethyl sulfonamide () may exhibit lower toxicity due to reduced aromaticity and metabolic byproducts, whereas the quinoline system () could raise genotoxicity concerns.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 1'-(pyridine-3-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine?
Methodological Answer: Synthetic optimization requires attention to:
- Reaction Solvents : Polar aprotic solvents (e.g., dichloromethane, DCM) enhance nucleophilic substitution efficiency .
- Base Selection : Alkali hydroxides (e.g., NaOH) improve sulfonylation yields by deprotonating intermediates .
- Temperature Control : Stepwise heating (e.g., 0°C → room temperature) minimizes side reactions like hydrolysis of trifluoromethyl groups .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) ensures >99% purity, as validated by HPLC .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy : 1H/13C NMR to confirm bipiperidine connectivity and sulfonyl group placement .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and isotopic patterns for CF3 groups .
- X-ray Crystallography : Resolve stereochemistry of the bipiperidine core, if crystalline .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C suggests suitability for high-temperature reactions) .
Advanced Research Questions
Q. How can computational methods enhance reaction path design for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for sulfonylation and etherification steps .
- Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and competing pathways .
- Machine Learning : Train models on existing bipiperidine reaction datasets to predict yields under novel conditions (e.g., solvent/base combinations) .
Q. How should researchers address contradictions in solubility data between experimental and predicted values?
Methodological Answer:
- Experimental Validation : Use shake-flask method (HPLC quantification) in solvents like DMSO, ethanol, and water .
- QSAR Modeling : Adjust Hansen solubility parameters (δD, δP, δH) to account for trifluoromethyl’s hydrophobicity .
- Statistical Analysis : Apply ANOVA to identify outliers (e.g., pH effects on sulfonyl group ionization) .
Q. What strategies mitigate risks of bipiperidine ring instability during functionalization?
Methodological Answer:
- Protecting Groups : Temporarily block the piperidine nitrogen with Boc groups during sulfonylation .
- Low-Temperature Reactions : Maintain <10°C during trifluoromethylpyridine coupling to prevent ring-opening .
- Real-Time Monitoring : Use in-situ IR spectroscopy to detect early signs of degradation (e.g., C-N bond cleavage) .
Q. How can researchers design experiments to resolve conflicting bioactivity results across studies?
Methodological Answer:
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Control for Impurities : Compare batches with ≤98% purity (by HPLC) against >99% samples .
- Multi-Omics Integration : Correlate transcriptomic data (RNA-seq) with phenotypic assays to isolate mechanism-specific effects .
Q. What methodologies enable efficient scale-up from lab to pilot plant for this compound?
Methodological Answer:
- Process Simulation : Use Aspen Plus to model heat transfer and mixing dynamics in stirred-tank reactors .
- Green Chemistry Metrics : Optimize E-factor by recycling solvents (e.g., DCM recovery via distillation) .
- Safety Protocols : Implement HAZOP analysis for sulfonylation steps (e.g., exothermic risk mitigation) .
Q. How can heterogeneous catalysis improve the sustainability of synthesizing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
